Potassium borate

概要

説明

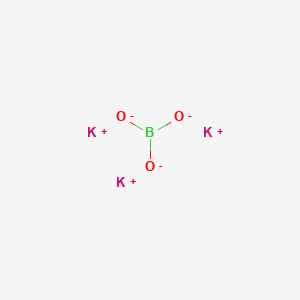

Potassium borate is a chemical compound with the formula K₂B₄O₇. It is a salt derived from boric acid and potassium. This compound falls under the category of borate minerals, which have been utilized for thousands of years in various applications, ranging from pottery to flame retardants. This compound is typically a white, crystalline solid that is odorless and has a slightly salty, alkaline taste. It is soluble in water, which makes it advantageous for various applications where it needs to be mixed with liquids .

準備方法

Synthetic Routes and Reaction Conditions: The production of potassium borate typically involves the reaction of borax (sodium borate) with potassium salts. The process begins with the dissolution of borax in water, followed by the addition of a potassium salt such as potassium chloride or potassium carbonate. This reaction results in the precipitation of this compound, which can then be isolated and purified .

Industrial Production Methods: Industrial synthesis of this compound may involve other methods and processes tailored to the specific needs of the application. For example, hydrothermal synthesis from various boron minerals such as boric acid, boron trioxide, and sodium borate under controlled temperature and time conditions can yield this compound .

化学反応の分析

Types of Reactions: Potassium borate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

Substitution: It can undergo substitution reactions where potassium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Substitution: Involves reagents like sodium chloride or calcium chloride.

Major Products Formed:

Oxidation: Formation of higher oxidation state borates.

Reduction: Formation of lower oxidation state borates.

Substitution: Formation of mixed metal borates.

科学的研究の応用

Agricultural Applications

Potassium Borate as a Fertilizer

This compound serves as an essential source of potassium and boron, both crucial nutrients for plant growth. Boron is vital for cell wall formation and reproductive growth, while potassium regulates water retention and enzyme activation.

- Uses :

- Applied to crops such as fruits, vegetables, and legumes.

- Benefits :

- Enhances plant growth and productivity.

- Improves seed and fruit development.

- Increases resistance to diseases.

Case Study : A study on the effects of this compound on tomato plants showed a marked increase in yield and quality when applied at optimal concentrations, demonstrating its effectiveness as a fertilizer .

Utilization as a Reagent

This compound is employed as a reagent in various chemical reactions and serves as a stabilizer in industrial processes.

-

Uses :

- Acts as a catalyst in chemical syntheses.

- Stabilizes reaction conditions.

-

Benefits :

- Facilitates various chemical reactions.

- Useful in producing advanced materials.

Case Study : Research indicates that this compound enhances the synthesis efficiency of certain organic compounds by stabilizing intermediates during reactions .

pH Buffering

Maintaining pH Stability

Due to its alkaline nature, this compound is utilized as a pH buffer in cosmetics, pharmaceuticals, and cleaning products.

- Uses :

- Stabilizes pH levels in formulations.

- Benefits :

- Ensures product efficacy and safety.

Data Table: pH Stability in Various Formulations with this compound

| Product Type | Initial pH | Final pH (after 30 days) |

|---|---|---|

| Cosmetic Cream | 5.5 | 5.6 |

| Cleaning Agent | 7.0 | 7.1 |

| Pharmaceutical Solution | 6.8 | 6.9 |

Fire Retardants

Enhancing Fire Resistance

This compound is incorporated into materials to improve their fire resistance by forming protective barriers during combustion.

- Uses :

- Added to textiles, wood, and insulation materials.

- Benefits :

- Reduces flammability.

Case Study : A study on treated wood demonstrated that this compound significantly decreased the rate of combustion compared to untreated samples .

作用機序

The mechanism by which potassium borate exerts its effects involves its interaction with various molecular targets and pathways:

Ion Transport: this compound glass has potential as an ion transport material.

Flame Retardancy: In the event of a fire, this compound reacts to form a glassy layer on the material’s surface, reducing the material’s contribution to the spread of fire.

Anti-fungal and Insecticidal Properties: this compound disrupts the cellular processes of fungi and insects, leading to their elimination.

類似化合物との比較

Sodium Borate (Borax): Similar in structure and properties but contains sodium instead of potassium.

Calcium Borate: Contains calcium and is used in similar applications such as ceramics and glass production.

Magnesium Borate: Contains magnesium and is used in flame retardants and as a lubricant additive.

Uniqueness of Potassium Borate: this compound is unique due to its specific ionic composition, which imparts distinct properties such as higher solubility in water and specific ion transport characteristics. Its ability to act as a micronutrient fertilizer and its flame-retardant properties make it particularly valuable in agriculture and fire safety applications .

生物活性

Potassium borate, particularly in its forms such as potassium metaborate (KBO₂) and potassium tetraborate, has garnered attention for its diverse biological activities. This article explores its antioxidant, antimicrobial, and potential therapeutic effects based on recent research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that potassium metaborate has a high hydroxyl radical scavenging ability, achieving an inhibition rate of 71.13% at a concentration of 100 mM . Additionally, the antioxidant capacity assessed via the β-carotene bleaching assay showed an even higher inhibition rate of 86.96% at the same concentration .

Table 1: Antioxidant Activity of Potassium Metaborate

| Concentration (mM) | Hydroxyl Radical Scavenging (%) | β-Carotene Bleaching Inhibition (%) |

|---|---|---|

| 100 | 71.13 | 86.96 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied. Potassium metaborate was found to inhibit the growth of various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The minimum inhibitory concentrations (MIC) were determined as follows:

- C. albicans: 62.5 mM

- S. aureus: 62.5 mM

- E. coli: 62.5 mM

- Bacillus subtilis: 31.25 mM

- Pseudomonas aeruginosa: 125 mM

The highest antibiofilm activity was noted against C. albicans, with a reduction rate of 90.18% at its MIC .

Table 2: Antimicrobial Efficacy of Potassium Metaborate

| Microorganism | Minimum Inhibitory Concentration (mM) | Biofilm Reduction Rate (%) |

|---|---|---|

| Candida albicans | 62.5 | 90.18 |

| Staphylococcus aureus | 62.5 | Not specified |

| Escherichia coli | 62.5 | Not specified |

| Bacillus subtilis | 31.25 | Not specified |

| Pseudomonas aeruginosa | 125 | Not specified |

Genotoxicity and Biochemical Effects

Research indicates that potassium tetraborate does not exhibit genotoxic effects on human peripheral blood lymphocytes, even at various concentrations up to 1280 µg/ml . Instead, it enhances total antioxidant capacity (TAC) without altering total oxidative status (TOS), suggesting a protective role against oxidative stress .

Case Studies and Applications

A case study presented at a symposium highlighted the application of potassium metaborate in biomedical fields due to its strong biological activities, including potential uses in treating infections caused by resistant strains of bacteria and fungi .

特性

IUPAC Name |

tripotassium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3K/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUHFRRPHJEEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BK3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049750 | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12712-38-8 | |

| Record name | Boric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012712388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。